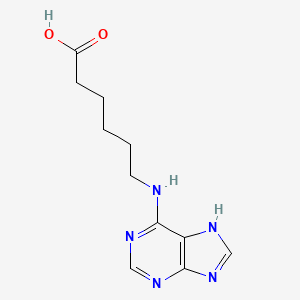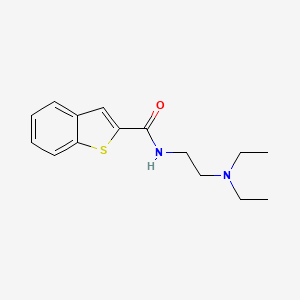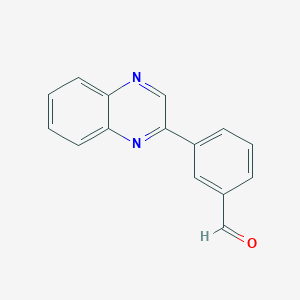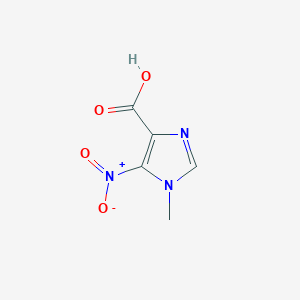![molecular formula C14H11F4NO4 B12815514 4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12815514.png)
4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[55]undec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . The reaction conditions often include the use of lithium reagents and controlled temperatures to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the perfluoropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for lithiation, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one: Similar spirocyclic structure but lacks the perfluoropyridinyl group.
3-aryl-2-oxaspiro[5.5]undec-3-en-1-ones: Contains an aryl group instead of the perfluoropyridinyl group.
Uniqueness
4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is unique due to the presence of the perfluoropyridinyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Propiedades
Fórmula molecular |
C14H11F4NO4 |
|---|---|
Peso molecular |
333.23 g/mol |
Nombre IUPAC |
3-(2,3,5,6-tetrafluoro-1H-pyridin-4-ylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C14H11F4NO4/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14/h19H,1-5H2 |
Clave InChI |
SANWTCGGXGTYBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OC(=O)C(=C3C(=C(NC(=C3F)F)F)F)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)
![5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde](/img/structure/B12815454.png)

![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)






![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)
